molecular formula C22H24N6 B284007 N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine

N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine

Cat. No.: B284007
M. Wt: 372.5 g/mol
InChI Key: OFFZEQUXVSSHQR-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine is a synthetic compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine involves the inhibition of PTP1B. PTP1B is an enzyme that negatively regulates insulin signaling, and inhibition of this enzyme can improve glucose homeostasis in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its inhibitory activity against PTP1B. Inhibition of this enzyme can lead to improved glucose uptake and utilization in the body, which can have beneficial effects in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine is its potential as a tool compound for the study of PTP1B inhibition. However, its limitations include its relatively low potency and selectivity, which may limit its usefulness in certain experimental settings.

Future Directions

For the study of N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine include the development of more potent and selective inhibitors of PTP1B, as well as the investigation of its potential in the treatment of other diseases, such as cancer and obesity.
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its inhibitory activity against PTP1B makes it a promising tool compound for the study of this enzyme and its potential as a therapeutic target. However, further research is needed to fully explore its potential in the treatment of diseases such as type 2 diabetes, cancer, and obesity.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine involves the reaction of 4-(dimethylamino)aniline and 6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is reduced to the desired amine product.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against several enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is a potential target for the treatment of type 2 diabetes.

Properties

Molecular Formula

C22H24N6

Molecular Weight

372.5 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-[6-methyl-1-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzene-1,4-diamine

InChI

InChI=1S/C22H24N6/c1-16-24-21(26-18-9-11-19(12-10-18)27(2)3)20-15-23-28(22(20)25-16)14-13-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3,(H,24,25,26)

InChI Key

OFFZEQUXVSSHQR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2CCC3=CC=CC=C3)C(=N1)NC4=CC=C(C=C4)N(C)C

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)CCC3=CC=CC=C3)NC4=CC=C(C=C4)N(C)C

Origin of Product

United States

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